molecular formula C8H4BrN3O B6308562 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-05-2

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Numéro de catalogue: B6308562
Numéro CAS: 2068065-05-2
Poids moléculaire: 238.04 g/mol
Clé InChI: UYWZRBUFZICZCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWZRBUFZICZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2C=C1O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions and Reagents

Demethylation is achieved using hydrobromic acid (HBr) in dichloromethane (DCM) at reflux temperatures (40–50°C). The reaction typically proceeds over 6–8 hours, yielding the hydroxy derivative with >90% purity after workup. Alternative reagents like boron tribromide (BBr₃) have been explored but are less favored due to harsher conditions and lower scalability.

Table 1: Optimization of Demethylation Conditions

ParameterOptimal ValueEffect on Yield
HBr Concentration33% (w/w) in DCMMaximizes conversion
Temperature45°CBalances rate and side reactions
Reaction Time7 hoursEnsures completion
SolventDichloromethaneEnhances solubility

Mechanistic Insights

The reaction proceeds via acid-catalyzed cleavage of the methyl ether bond. HBr protonates the methoxy oxygen, facilitating nucleophilic attack by bromide ions to release methanol and form the hydroxyl group. The electron-withdrawing nitrile and bromine substituents stabilize the intermediate, preventing ring degradation.

Industrial-Scale Synthesis

Industrial production scales the demethylation process using continuous flow reactors to improve heat transfer and reduce reaction time. Key considerations include:

  • Solvent Recovery : DCM is distilled and recycled to minimize waste.

  • Quality Control : In-process HPLC monitoring ensures intermediates meet pharmacopeial standards (<0.5% methoxy residue).

  • Yield Enhancement : Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) increase reaction efficiency to 92–95%.

Alternative Synthetic Routes

Direct Cyclization Approaches

Early routes attempted direct cyclization of 3-bromo-5-hydroxypyridine derivatives with cyanoacetamide, but these suffered from low regioselectivity (<40% yield) and required costly purification.

Enzymatic Demethylation

Pilot studies using cytochrome P450 enzymes (e.g., CYP2D6) demonstrated selective demethylation under mild conditions (pH 7.4, 37°C). However, enzyme stability and cost barriers limit industrial adoption.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)ScalabilityCost Efficiency
HBr Demethylation92–95HighModerate
BBr₃ Demethylation85–88LowHigh
Enzymatic78–82LowVery High

The HBr-mediated method remains optimal for large-scale synthesis due to its balance of yield, cost, and scalability.

Critical Parameters in Process Optimization

Temperature Control

Exceeding 50°C promotes side reactions such as nitrile hydrolysis, reducing yield by 15–20%. Jacketed reactors with PID-controlled heating are essential for maintaining isothermal conditions.

Moisture Sensitivity

Anhydrous HBr is critical to prevent hydrolysis of the nitrile group. Karl Fischer titration ensures solvent moisture levels remain below 200 ppm .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydride, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol), and catalysts (e.g., palladium on carbon).

Major Products

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Therapeutic Agent Development
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a key intermediate in developing various therapeutic agents targeting specific molecular pathways. It has been studied for its potential as a kinase inhibitor and anti-cancer agent, demonstrating efficacy in inhibiting enzyme pathways involved in tumor growth and proliferation. This compound's unique functional groups enhance its binding affinity and specificity towards target proteins involved in disease processes .

Enzyme Inhibition Studies
The compound has significant applications in chemical biology for studying enzyme inhibition and protein-ligand interactions. Research indicates that it can modulate biological pathways, contributing to therapeutic effects in conditions such as cancer and neurological disorders .

Case Studies

Case Study 1: Kinase Inhibition
Research has demonstrated that this compound effectively inhibits specific kinases involved in cancer progression. In vitro studies showed significant reduction in cell proliferation when treated with this compound, suggesting its potential as an anti-cancer therapeutic agent.

Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could modulate pathways involved in neuroinflammation, highlighting its potential application in treating neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold but differ in substituents and positions:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2068065-05-2 Br (C4), -OH (C6), -CN (C3) C₈H₄BrN₃O 252.04 Intermediate for Selpercatinib
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile 1207836-10-9 Br (C6), -OCH₃ (C4), -CN (C3) C₉H₆BrN₃O 268.07 PDK1 inhibitor; anticancer activity
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile 1822680-43-2 Br (C4), -OCH₃ (C6), -CN (C3) C₉H₆BrN₃O 268.07 Synthetic intermediate
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile 2068065-16-5 Br (C6), -OH (C4), -CN (C3) C₈H₄BrN₃O 252.04 Intermediate for kinase inhibitors
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile N/A Br (C4), -OCH₂C(CH₃)₂OH (C6), -CN (C3) C₁₁H₁₂BrN₃O₂ 310.14 Investigational fluorophore/probe

Comparative Analysis of Substituent Effects

Bromine Position :
  • 4-Bromo vs. 6-Bromo :
    • 4-Bromo derivatives (e.g., CAS 2068065-05-2) are critical in synthesizing Selpercatinib, where bromine facilitates Suzuki coupling or nucleophilic substitution reactions .
    • 6-Bromo derivatives (e.g., CAS 1207836-10-9) exhibit distinct biological activities, such as PDK1 inhibition, likely due to altered steric and electronic interactions .
Hydroxyl vs. Methoxy Groups :
  • Hydroxyl (-OH) : Enhances solubility via hydrogen bonding but may reduce metabolic stability. The hydroxyl group in CAS 2068065-05-2 is pivotal for intermediate reactivity in drug synthesis .
  • Methoxy (-OCH₃) : Increases lipophilicity (higher logP), improving membrane permeability. The methoxy analog (CAS 1207836-10-9) shows potent anticancer activity, attributed to enhanced bioavailability .
Functional Group Variations :
  • Nitrile (-CN) : Common across all analogs, contributing to planar molecular geometry and π-stacking interactions in kinase inhibition .
  • Extended Alkoxy Chains (e.g., -OCH₂C(CH₃)₂OH): Found in CAS 15, this group may enhance solubility and target binding in membrane probes .

Activité Biologique

4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No. 2068065-05-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C8H4BrN3OC_8H_4BrN_3O, and it has a molecular weight of 238.04 g/mol. This compound belongs to the pyrazolo[1,5-a]pyridine class, which has been associated with various pharmacological effects, including anticancer and anti-inflammatory properties.

The compound's structure features a bromine atom at the 4-position and a hydroxyl group at the 6-position of the pyrazolo ring, contributing to its unique reactivity and biological profile. Its synthesis and characterization have been documented in various studies, indicating its potential as a scaffold for drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study demonstrated that derivatives similar to this compound exhibited potent activity against several cancer cell lines, suggesting that modifications in the structure can enhance their efficacy against different types of tumors .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Pyrazolo derivatives have been studied for their ability to inhibit certain enzymes involved in cancer progression and inflammation. For example, some derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase pathways, which are critical in inflammatory responses .

Case Studies

A notable case study involved the synthesis of various pyrazolo derivatives, including this compound, which were tested for their biological activity in vitro. The results indicated that these compounds could significantly reduce cell viability in cancerous cells while exhibiting lower toxicity towards normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Biological ActivityReference
This compound2068065-05-2Anticancer activity
6-Bromo-4-(4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile1207836-10-9COX inhibition
6-Bromo-pyrazolo[1,5-a]pyrimidineNot availableEnzyme inhibition

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It may interfere with cell cycle progression at specific checkpoints, leading to reduced proliferation.
  • Inflammatory Pathway Modulation : By inhibiting cyclooxygenase and lipoxygenase enzymes, it could reduce inflammatory mediators that promote tumor growth.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile, and what precursors are typically involved?

The synthesis of this compound typically involves cyclization reactions using aminopyrazole derivatives and β-dicarbonyl or electrophilic precursors. For example:

  • Route 1 : Cyclization of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., ethyl propiolate) under basic conditions (e.g., KOH/EtOH), followed by hydrolysis to introduce the carboxylic acid group (if applicable) .
  • Route 2 : Bromination at the 4-position of pyrazolo[1,5-a]pyridine intermediates using N-bromosuccinimide (NBS) in DMF or DCM .
  • Key precursors include 1-amino-3-bromopyridine derivatives and ethyl propiolate, with reaction yields often exceeding 60% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Critical characterization methods include:

  • 1H/13C NMR :
    • Aromatic protons in the pyrazole ring appear as doublets between δ 6.8–8.2 ppm.
    • The hydroxyl (-OH) proton resonates as a broad singlet near δ 10–12 ppm .
  • IR Spectroscopy :
    • Strong absorption bands for -CN (nitrile) at ~2200–2250 cm⁻¹ and -OH (hydroxyl) at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • Molecular ion peaks ([M+H]⁺) align with the molecular formula C₈H₄BrN₃O (e.g., m/z = 254.96 for the parent ion) .

Q. Table 1: Representative Spectral Data

TechniqueKey FeaturesReference
¹H NMR (DMSO-d6)δ 8.15 (d, J=5 Hz, 1H, pyridine-H), δ 10.42 (s, 1H, -OH)
¹³C NMRδ 158.9 (C=O), δ 115.2 (-CN), δ 112–135 (aromatic carbons)
IR2245 cm⁻¹ (C≡N), 3280 cm⁻¹ (-OH)

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for structural elucidation?

Discrepancies often arise in:

  • Aromatic proton splitting patterns : Computational models may not fully account for solvent effects or hydrogen bonding. For example, the -OH proton’s chemical shift can vary significantly in DMSO vs. CDCl₃ due to hydrogen bonding .
  • Regioselectivity in substitution reactions : Use X-ray crystallography to confirm the bromine atom’s position, as NMR alone may not distinguish between isomers .
  • Mitigation strategy : Pair DFT calculations (e.g., B3LYP/6-31G*) with experimental data to refine structural predictions .

Q. What strategies optimize regioselectivity in substitution reactions involving the bromine atom?

Regioselectivity is influenced by:

  • Electronic effects : The electron-withdrawing nitrile group directs electrophilic substitution to the 4-position. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Catalytic systems : CuI/1,10-phenanthroline enhances Ullmann-type coupling reactions for C-N bond formation .

Q. How do steric and electronic effects of substituents impact the compound’s reactivity in medicinal chemistry applications?

  • Steric effects : Bulky substituents at the 6-hydroxyl position reduce binding affinity to enzymatic targets (e.g., kinases) due to hindered access to active sites .
  • Electronic effects : The nitrile group’s electron-withdrawing nature increases electrophilicity, making the compound a candidate for covalent inhibitor design .
  • Case study : Derivatives with methoxy groups at the 6-position show enhanced metabolic stability compared to hydroxylated analogs .

Methodological Guidance

Q. Designing a protocol for scale-up synthesis: What critical parameters must be controlled?

  • Precursor purity : Ensure aminopyrazole precursors are >95% pure to avoid side reactions .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track cyclization progress.
  • Workup : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before column chromatography (silica gel, gradient elution) .

2. Interpreting conflicting melting point data across studies
Reported melting points for similar pyrazolo[1,5-a]pyridine derivatives range from 220–335°C. Variations arise from:

  • Polymorphism : Recrystallize the compound from ethanol/water mixtures to isolate the most stable form .
  • Impurities : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >97% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
Reactant of Route 2
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.